Triethoxygallium

Descripción general

Descripción

Triethoxygallium is a useful research compound. Its molecular formula is C6H15GaO3 and its molecular weight is 204.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Triethoxygallium (TEG) is a gallium-based organometallic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and materials science. This article explores the biological activity of TEG, summarizing findings from various studies and presenting relevant data.

Overview of this compound

This compound is primarily used in the semiconductor industry as a precursor for metal-organic vapor phase epitaxy (MOVPE) to produce gallium-containing thin films. However, its biological implications are becoming increasingly recognized, especially regarding its cytotoxic and anticancer properties.

Anticancer Properties

Research indicates that TEG exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that TEG induces apoptosis in cancer cells through multiple pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). This mechanism suggests that TEG may be a promising candidate for developing new anticancer therapies.

Key Findings:

- Cytotoxicity : TEG shows selective cytotoxicity towards cancer cells compared to normal cells.

- Mechanism : Induction of apoptosis via ROS generation and caspase activation.

Case Studies

-

Study on Human Breast Cancer Cells :

- Objective : To evaluate the effects of TEG on MCF-7 breast cancer cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

-

Lung Cancer Model :

- Objective : Assessing the impact of TEG on A549 lung cancer cells.

- Results : TEG treatment resulted in a dose-dependent decrease in cell proliferation and increased levels of apoptotic markers.

Data Table: Biological Activity of this compound

| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 50 | Yes | ROS generation, caspase activation |

| A549 | 40 | Yes | ROS generation, mitochondrial dysfunction |

Toxicological Considerations

While TEG shows promise as an anticancer agent, it is essential to consider its toxicological profile. Studies indicate that TEG can exhibit toxicity at high concentrations, necessitating further investigation into its safety and efficacy in vivo.

Toxicity Studies

- Acute Toxicity : Animal studies have shown that high doses can lead to organ damage.

- Chronic Exposure Risks : Long-term exposure studies are required to understand potential cumulative effects.

Aplicaciones Científicas De Investigación

Semiconductor Fabrication

1.1 Precursor for Gallium Nitride (GaN) Growth

Triethoxygallium is primarily utilized as a precursor in the growth of gallium nitride (GaN) thin films through various deposition techniques, including metal-organic chemical vapor deposition (MOCVD) and plasma-assisted atomic layer deposition (PA-ALD). Studies have shown that TEG provides high-quality GaN films with superior optical properties, such as enhanced photoluminescence and electron mobility compared to other gallium precursors like trimethylgallium (TMG) .

Table 1: Comparison of GaN Films Grown with Different Precursors

| Property | Trimethylgallium (TMG) | This compound (TEG) |

|---|---|---|

| Photoluminescence Intensity | Moderate | High |

| Electron Mobility | Lower | Higher |

| Crystalline Quality | Moderate | Superior |

| Decomposition Temperature | High (>480 °C) | Lower (<260 °C) |

1.2 Nanowire Growth

TEG has also been employed in the growth of gallium indium phosphide (GaInP) nanowires. Research indicates that using TEG as a precursor allows for better control over the growth kinetics and morphology of the nanowires, leading to improved electronic properties . The ability to manipulate the growth parameters effectively positions TEG as a valuable material in nanotechnology applications.

Chemical Vapor Deposition (CVD)

2.1 Thermal Decomposition Studies

The thermal decomposition of this compound has been extensively studied to understand its kinetics and reaction pathways. Research indicates that TEG decomposes at lower temperatures than TMG, making it advantageous for processes requiring milder conditions . The homogeneous thermal decomposition kinetics of TEG have been analyzed using in situ Raman spectroscopy, which aids in optimizing CVD processes for various semiconductor materials .

Thermosetting Resin Compositions

3.1 Sealing Materials for Electronics

This compound has been incorporated into thermosetting resin compositions used as sealing materials for electronic devices, particularly semiconductor packages. These resin compositions exhibit enhanced mechanical reliability and reduced internal stress during curing, which is critical for maintaining the integrity of power devices . The incorporation of TEG allows for the fine-tuning of properties such as storage modulus and linear expansion coefficient, making it suitable for high-performance applications.

Table 2: Properties of Thermosetting Resin Compositions with TEG

| Property | Value |

|---|---|

| Storage Modulus at 25 °C | 1.0 × 10^6 Pa to 1.0 × 10^10 Pa |

| Average Linear Expansion Coefficient | ≤ 100 ppm/K |

| Mechanical Reliability | High |

Análisis De Reacciones Químicas

Reactivity with Lewis Bases

Trialkylgallium compounds (e.g., TMG, TEGa) readily form adducts with Lewis bases like ammonia (NH₃) and amines. For example:

-

Trimethylgallium reacts with NH₃ at room temperature to form Ga(CH₃)₃·NH₃ , an adduct stabilized by a Ga–N dative bond .

-

At elevated temperatures (>100°C), TMG undergoes decomposition with NH₃, producing cyclo-(Ga(CH₃)₂NH₂)₃ and methane (CH₄) .

Extrapolation for triethoxygallium :

this compound likely forms similar adducts with NH₃ or amines, though steric hindrance from ethoxy groups may reduce reactivity compared to TMG or TEGa.

Decomposition Pathways

Thermal decomposition of TMG and TEGa is critical in chemical vapor deposition (CVD) processes:

-

TMG decomposes at high temperatures (800–1100°C) to release CH₃ radicals, which contribute to carbon impurities in GaN films .

-

TEGa decomposes via β-hydride elimination, forming ethylene (C₂H₄) and lowering carbon incorporation compared to TMG .

Potential decomposition of this compound :

| Reaction Pathway | Temperature Range | Products |

|---|---|---|

| Ga(OEt)₃ → Ga + 3 EtO· | >600°C | Gallium, ethoxy radicals |

| Ga(OEt)₃ + H₂O → Ga(OH)₃ + 3 EtOH | Room temperature | Gallium hydroxide, ethanol |

Reactions with Protic Reagents

Trialkylgallium compounds react violently with water and alcohols:

-

TEGa reacts with ethanol (EtOH) to form GaEt₂(OEt) and ethane (C₂H₆) .

-

TMG reacts with H₂O to produce methane and gallium oxides/hydroxides .

This compound reactivity :

-

Expected to undergo hydrolysis or alcoholysis, yielding gallium hydroxides/alkoxides and ethanol:

Adduct Formation in CVD Processes

In metalorganic CVD (MOCVD), TMG and NH₃ form intermediate adducts that decompose to GaN:

Implications for Ga(OEt)₃ :

Adduct formation with NH₃ or hydrazine (N₂H₄) may occur, but the bulkier ethoxy ligands could hinder adduct stability or decomposition kinetics.

Redistribution Reactions

Trialkylgallium compounds undergo ligand exchange with gallium halides:

Analogous reactions for this compound :

Oxidation and Stability

This compound stability :

Likely less pyrophoric than TMG due to ethoxy groups’ electron-withdrawing effects but still sensitive to oxygen and moisture.

Propiedades

IUPAC Name |

gallium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Ga/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLHPQORLCHMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

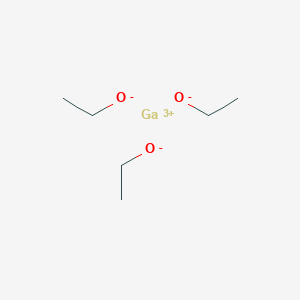

CC[O-].CC[O-].CC[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15GaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.